molecular formula C23H20N2O3S B3858510 Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 292871-35-3

Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3858510
CAS No.: 292871-35-3
M. Wt: 404.5 g/mol
InChI Key: CBKYPVDLMPXQBL-NBVRZTHBSA-N
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Description

Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes:

  • 7-Methyl substituent, enhancing steric effects and metabolic stability.
  • 5-Phenyl group, influencing lipophilicity and target binding.
  • Ethyl carboxylate at position 6, modulating solubility and bioavailability.

Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their structural mimicry of purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The combination of thiazole (electron-rich sulfur heterocycle) and pyrimidine (planar aromatic system) enhances bioactivity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-12-8-5-9-13-17)21(26)18(29-23)14-16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYPVDLMPXQBL-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292871-35-3
Record name ETHYL (2E)-2-BENZYLIDENE-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound is synthesized via a multi-step approach, often involving:

  • Biginelli reaction : Condensation of benzaldehyde, ethyl acetoacetate, and thiourea catalyzed by sulfamic acid or SnCl₂·2H₂O to form tetrahydropyrimidine intermediates .

  • Cyclization : Reaction of intermediates with ethyl chloroacetate under reflux to form the thiazolo-pyrimidine backbone .

  • Benzylidene formation : Condensation with aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde) in the presence of piperidine or pyridine to introduce the α,β-unsaturated ketone moiety .

Table 1: Critical Reaction Steps and Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Biginelli condensationBenzaldehyde, thiourea, sulfamic acid65–78
Thiazole ring closureEthyl chloroacetate, pyridine, reflux70–85
Benzylidene introductionAldehyde, piperidine, acetic anhydride60–75

Electrophilic and Nucleophilic Reactions

The compound participates in regioselective reactions at distinct sites:

  • α,β-unsaturated ketone : Undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon .

  • Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives.

  • Thiazole ring : Susceptible to electrophilic substitution at the sulfur-adjacent carbon .

Table 2: Reaction Examples and Outcomes

Reaction TypeReagentsProductApplication
Hydrolysis NaOH (aq.), refluxCarboxylic acid derivativeBioactivity optimization
Michael Addition Benzylamine, EtOHAmine-adduct at β-carbonStructural diversification
Halogenation NBS, CCl₄, lightBrominated thiazole ringEnhanced reactivity

Oxidation and Reduction

  • Oxidation : The α,β-unsaturated ketone undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) to form an epoxide, modifying electronic properties .

  • Reduction : Sodium borohydride selectively reduces the ketone to an alcohol, altering hydrogen-bonding capacity.

Table 3: Redox Reactions and Selectivity

Substrate SiteReagentProductSelectivity
α,β-unsaturated ketoneNaBH₄, EtOHSecondary alcoholHigh (>90%)
Thiazole ringH₂O₂, AcOHSulfoxide formationModerate (60%)

Photochemical and Thermal Behavior

  • Thermal stability : Decomposes above 240°C without melting, indicating high thermal resilience .

  • Photoreactivity : UV irradiation induces [2+2] cycloaddition at the α,β-unsaturated ketone, forming dimeric structures .

Biological Activity-Related Reactions

While primarily pharmacological, its interactions include:

  • Enzyme inhibition : Forms hydrogen bonds with protein kinase CK2 via ketone and ester groups, as shown in molecular docking studies .

  • Metabolic oxidation : Liver microsomes convert the ester group to a hydroxylated metabolite, crucial for pharmacokinetics .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl compounds. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

Research indicates that compounds containing the thiazolo-pyrimidine framework possess antiviral properties. Ethyl 2-benzylidene derivatives have been investigated for their ability to inhibit viral replication. Specific studies have reported efficacy against viruses such as HIV and influenza, making these compounds valuable candidates for further antiviral drug development .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be leveraged for treating inflammatory diseases .

Synthetic Methods

The synthesis of ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Biginelli Reaction : A one-pot reaction involving benzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions has been employed to synthesize thiazolo-pyrimidine derivatives efficiently .
  • Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate aldehydes and thiazole derivatives in the presence of catalysts like sulfamic acid .

Case Study on Anticancer Activity

A specific study focused on evaluating the anticancer activity of ethyl 2-benzylidene derivatives against breast cancer cells showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study on Antiviral Efficacy

Another investigation assessed the antiviral effects of the compound against influenza virus in vitro, demonstrating a reduction in viral titers and highlighting its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

Modifications at the 2-position benzylidene group significantly alter physicochemical and biological properties:

Compound Name Substituent on Benzylidene Key Features Reference
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluoro Enhanced electron-withdrawing effects improve binding to kinase targets; moderate solubility .
Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-phenyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Dimethylamino Increased solubility due to polar amino group; potential CNS activity .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxy Bulky substituents reduce metabolic degradation; crystal structure shows C–H···O hydrogen bonding .

Impact :

  • Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
  • Bulky substituents (e.g., trimethoxy) reduce rotational freedom, stabilizing bioactive conformations .
Aryl Group Variations at Position 5

The 5-phenyl group can be replaced with heteroaromatic systems:

Compound Name Aryl Group at Position 5 Key Features Reference
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiophen-2-yl Thiophene enhances π-π stacking with aromatic residues in receptors; moderate cytotoxicity .
(Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methoxyphenyl Methoxy group improves membrane permeability; antitumor activity in vitro .

Impact :

  • Methoxy groups improve pharmacokinetics by balancing lipophilicity and solubility .
Modifications in the Ester Group

Variations at position 6 influence solubility and metabolic stability:

Compound Name Ester Group Key Features Reference
Benzyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Benzyl ester Reduced hydrolysis compared to ethyl esters; prolonged half-life in plasma .
Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Acetyloxy-modified Enhanced esterase resistance; potential prodrug applications .

Impact :

  • Benzyl esters exhibit higher stability in acidic environments, favoring oral bioavailability .
  • Acetyloxy groups act as prodrug moieties, enabling targeted release .
Additional Heterocyclic Modifications

Incorporation of furan or pyridine rings diversifies bioactivity:

Compound Name Heterocycle Key Features Reference
Benzyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Methylfuran Furan oxygen participates in hydrogen bonding; antimicrobial activity .
(Z)-Ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Pyridin-3-yl Pyridine nitrogen enhances metal coordination; potential kinase inhibition .

Impact :

  • Furan improves water solubility via polar interactions .
  • Pyridine enables chelation of metal ions in enzyme active sites .

Biological Activity

Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, inhibition of specific kinases, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C23H20N2O3S. It features a thiazolo[3,2-a]pyrimidine core structure, which is known for its biological activity. The presence of various functional groups contributes to its pharmacological properties.

1. Inhibition of Protein Kinase CK2

A prominent area of research involves the inhibition of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl derivatives have been shown to inhibit CK2 activity effectively. In studies, a related compound demonstrated an IC50 value of 0.56 μM against CK2, indicating potent inhibitory effects compared to the standard inhibitor TBB (IC50 = 1.24 μM) .

2. Anti-Cancer Activity

The compound exhibits anti-proliferative effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis in stomach and hepatocellular cancer cells, enhancing their sensitivity to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) . This suggests potential for therapeutic use in resistant cancer types.

3. Antimicrobial Properties

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial activities against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against Mycobacterium tuberculosis and other bacterial strains .

Case Study 1: Inhibition of CK2 in Cancer Cells

In a study focusing on the anti-cancer properties of thiazolo[3,2-a]pyrimidines, researchers evaluated the effect of ethyl 2-benzylidene derivatives on CK2 activity in cancer cell lines. The results indicated that treatment with these compounds led to significant reductions in cell viability and induced apoptotic pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between ethyl 2-benzylidene derivatives and CK2. These studies revealed favorable binding affinities and identified key amino acid residues involved in interaction, providing insights into the mechanism of action .

Data Tables

Biological Activity IC50 Value (μM) Target
CK2 Inhibition0.56Casein Kinase 2
Apoptosis InductionN/AStomach Cancer Cells
Anti-Tubercular ActivityN/AMycobacterium tuberculosis

Q & A

Q. How to design a SAR study for optimizing anticancer activity?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varied substituents (e.g., -F, -Cl, -CN) at the benzylidene 2-position .
  • Step 2 : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Step 3 : Correlate activity with electronic parameters (Hammett σ values) and lipophilicity (logP) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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